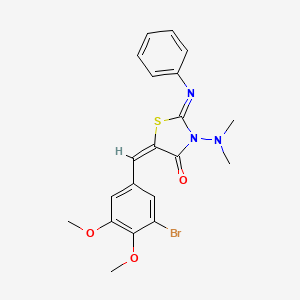
(2Z,5E)-5-(3-bromo-4,5-dimethoxybenzylidene)-3-(dimethylamino)-2-(phenylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,5E)-5-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form the thiazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z,5E)-5-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z,5E)-5-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Studied for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell walls or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Organotin Derivatives: Compounds with broad-spectrum antiparasitic activity.
Uniqueness
(2Z,5E)-5-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-3-(DIMETHYLAMINO)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its brominated aromatic ring and thiazolidinone core contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C20H20BrN3O3S |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(5E)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-(dimethylamino)-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20BrN3O3S/c1-23(2)24-19(25)17(28-20(24)22-14-8-6-5-7-9-14)12-13-10-15(21)18(27-4)16(11-13)26-3/h5-12H,1-4H3/b17-12+,22-20? |
InChI Key |
XEEWWXPTVHBDKX-UBLAJHMLSA-N |
Isomeric SMILES |
CN(C)N1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OC)OC)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
CN(C)N1C(=O)C(=CC2=CC(=C(C(=C2)Br)OC)OC)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















